molecular formula C22H20O2S B14578836 (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone CAS No. 61435-00-5

(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone

Cat. No.: B14578836
CAS No.: 61435-00-5
M. Wt: 348.5 g/mol
InChI Key: ZJJJWOSJZZOSDX-UHFFFAOYSA-N
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Description

(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone typically involves the reaction of 4-methylthiophenol with 2-bromoethanol to form 2-[(4-methylphenyl)sulfanyl]ethanol. This intermediate is then reacted with 4-hydroxybenzophenone under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, the compound can be used to study the effects of sulfanyl and methanone groups on biological systems. It may also serve as a model compound for studying enzyme interactions.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, leading to novel therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone involves its interaction with various molecular targets. The sulfanyl group can form strong interactions with metal ions, while the methanone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanol
  • (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methane
  • (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)ethanone

Comparison:

  • (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanol: This compound has an alcohol group instead of a methanone group, which affects its reactivity and potential applications.
  • (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methane: The absence of the carbonyl group in this compound makes it less reactive in certain chemical reactions.
  • (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)ethanone: The presence of an ethanone group instead of a methanone group can influence the compound’s physical properties and reactivity.

The uniqueness of (4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

61435-00-5

Molecular Formula

C22H20O2S

Molecular Weight

348.5 g/mol

IUPAC Name

[4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C22H20O2S/c1-17-7-13-21(14-8-17)25-16-15-24-20-11-9-19(10-12-20)22(23)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3

InChI Key

ZJJJWOSJZZOSDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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